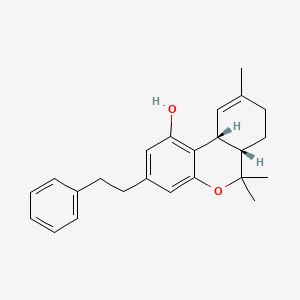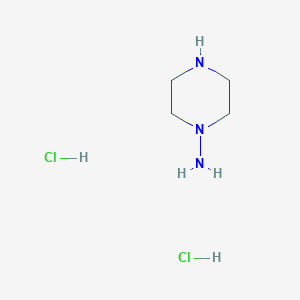
Methyl 5-(2-(aminomethyl)phenyl)-1h-pyrazole-3-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(2-(aminomethyl)phenyl)-1h-pyrazole-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C12H14ClN3O2 and its molecular weight is 267.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Research demonstrates the value of pyrazole derivatives, including Methyl 5-(2-(aminomethyl)phenyl)-1h-pyrazole-3-carboxylate hydrochloride, as building blocks in the synthesis of heterocyclic compounds. These compounds are pivotal in the development of various classes of heterocyclic compounds and dyes. The unique reactivity of such derivatives offers mild reaction conditions for generating versatile cynomethylene dyes from a broad range of precursors, showcasing their utility in heterocyclic and dyes synthesis (Gomaa & Ali, 2020).
Medicinal Chemistry
In medicinal chemistry, methyl-substituted pyrazoles, a category to which this compound belongs, are identified as potent scaffolds displaying a wide spectrum of biological activities. The synthetic approaches for these compounds and their medical significances are extensively studied, highlighting their applications in developing new therapeutic agents with high efficacy and minimal microbial resistance (Sharma et al., 2021).
Biochemical Studies
The compound's role extends to biochemical studies, particularly in understanding enzyme inhibition and interaction within the human liver microsomes. It contributes to the body of knowledge regarding the selectivity and potency of chemical inhibitors against various cytochrome P450 isoforms, which is crucial for predicting drug-drug interactions in pharmacological contexts (Khojasteh et al., 2011).
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 5-(2-(aminomethyl)phenyl)-1h-pyrazole-3-carboxylate hydrochloride involves the condensation reaction between 2-(aminomethyl)benzonitrile and ethyl 5-acetyl-1H-pyrazole-3-carboxylate followed by hydrolysis and subsequent methylation of the carboxylic acid group. The final product is obtained as a hydrochloride salt.", "Starting Materials": [ "2-(aminomethyl)benzonitrile", "ethyl 5-acetyl-1H-pyrazole-3-carboxylate", "methanol", "hydrochloric acid", "sodium hydroxide", "diethyl ether" ], "Reaction": [ "Step 1: Condensation reaction between 2-(aminomethyl)benzonitrile and ethyl 5-acetyl-1H-pyrazole-3-carboxylate in methanol using sodium hydroxide as a catalyst", "Step 2: Hydrolysis of the resulting product in hydrochloric acid", "Step 3: Methylation of the carboxylic acid group using dimethyl sulfate in the presence of sodium hydroxide", "Step 4: Precipitation of the final product as a hydrochloride salt using diethyl ether" ] } | |
Número CAS |
1204580-90-4 |
Fórmula molecular |
C12H14ClN3O2 |
Peso molecular |
267.71 g/mol |
Nombre IUPAC |
methyl 3-[2-(methylamino)phenyl]-1H-pyrazole-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H13N3O2.ClH/c1-13-9-6-4-3-5-8(9)10-7-11(15-14-10)12(16)17-2;/h3-7,13H,1-2H3,(H,14,15);1H |
Clave InChI |
NXBDZJIJXBYEBR-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=NN1)C2=CC=CC=C2CN.Cl |
SMILES canónico |
CNC1=CC=CC=C1C2=NNC(=C2)C(=O)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{(Z)-[1-(2-Pyridinyl)ethylidene]amino}methanol](/img/structure/B1149351.png)
![(4'-(Hexyloxy)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1149353.png)

![1S,5S,6S-(-)-1,6-BIS(DIPHENYLPHOSPHINOXY)SPIRO[4.4]NONANE](/img/no-structure.png)




![2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1149370.png)
